Ethyl 2-(2,5-Dichlorophenyl)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(2,5-Dichlorophenyl)thiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds. This particular compound features a thiazole ring substituted with an ethyl ester group at the 4-position and a 2,5-dichlorophenyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,5-Dichlorophenyl)thiazole-4-carboxylate typically involves the condensation of 2,5-dichlorobenzaldehyde with thioamide in the presence of a base, followed by cyclization and esterification. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 70-80°C)
Cyclization: Involves the formation of the thiazole ring
Esterification: Using ethyl chloroformate or ethyl bromoacetate
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,5-Dichlorophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones
Reduction: Reduction of the ester group to an alcohol
Substitution: Electrophilic and nucleophilic substitution reactions at the thiazole ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of alcohols
Substitution: Formation of halogenated thiazole derivatives
Scientific Research Applications
Ethyl 2-(2,5-Dichlorophenyl)thiazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential antimicrobial and antifungal properties
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of Ethyl 2-(2,5-Dichlorophenyl)thiazole-4-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in biological processes
Pathways: Inhibition of specific enzymes or receptors, leading to the modulation of biochemical pathways
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-Chlorophenyl)thiazole-4-carboxylate
- Ethyl 2-(2,4-Dichlorophenyl)thiazole-4-carboxylate
- Ethyl 2-(2,5-Dimethylphenyl)thiazole-4-carboxylate
Uniqueness
Ethyl 2-(2,5-Dichlorophenyl)thiazole-4-carboxylate is unique due to the presence of two chlorine atoms at the 2 and 5 positions of the phenyl ring, which can significantly influence its biological activity and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C12H9Cl2NO2S |
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Molecular Weight |
302.2 g/mol |
IUPAC Name |
ethyl 2-(2,5-dichlorophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H9Cl2NO2S/c1-2-17-12(16)10-6-18-11(15-10)8-5-7(13)3-4-9(8)14/h3-6H,2H2,1H3 |
InChI Key |
OSRKUMJJJQMUEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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